REACTION_CXSMILES
|
[CH:1]1([CH:7]([C:9](C(Br)C2CCCCC2)=O)Br)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:19][C:20]([NH2:22])=[S:21]>C(O)C>[NH2:22][C:20]1[S:21][CH:9]=[C:7]([CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[N:19]=1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution was refluxed for 2 hours
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Duration
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2 h
|
Type
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CUSTOM
|
Details
|
evaporated in vacuo to an oil
|
Type
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FILTRATION
|
Details
|
recovered in two crops by filtration
|
Type
|
CUSTOM
|
Details
|
Crude product was recrystallized from cyclohexane
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
CUSTOM
|
Details
|
purified 2-amino-4-cyclohexylthiazole (20.4 g.; m.p. 141°-143° C.)
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Name
|
|
Type
|
|
Smiles
|
NC=1SC=C(N1)C1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |